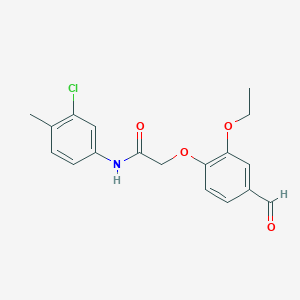
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and immune response. The A1 receptor is one of the four subtypes of adenosine receptors, and it is widely distributed in various tissues and organs.
Biochemical and Physiological Effects:
DPCPX has been shown to modulate various physiological processes, including cardiovascular function, neurotransmission, and immune response. By blocking the A1 receptor, DPCPX can increase heart rate, blood pressure, and coronary flow, which are beneficial in the treatment of cardiovascular diseases. It can also modulate neurotransmitter release, leading to potential therapeutic effects in neurological disorders. Moreover, DPCPX can modulate immune response, which has potential applications in cancer therapy.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments, including its high selectivity and potency for the A1 receptor, its stability, and its availability as a synthetic compound. However, it also has some limitations, including its potential toxicity and the need for careful control of the reaction conditions during synthesis.
将来の方向性
There are several future directions for the research and development of DPCPX. One potential direction is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the therapeutic potential of DPCPX in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Moreover, the elucidation of the molecular mechanisms underlying the pharmacological effects of DPCPX can provide insights into the development of novel therapeutics targeting the adenosine A1 receptor.
Conclusion:
In conclusion, DPCPX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. DPCPX has potential applications in cardiovascular diseases, neurological disorders, and cancer therapy. However, further research is needed to fully understand its pharmacological effects and to develop novel therapeutics based on its mechanism of action.
合成法
The synthesis of DPCPX involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. By blocking the A1 receptor, DPCPX can modulate the activity of various signaling pathways, leading to therapeutic effects.
特性
IUPAC Name |
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)17-13-10-14(16(13,2)3)19-11-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFOURZZYKYIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
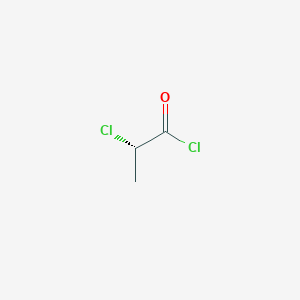
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
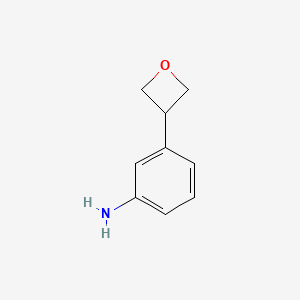
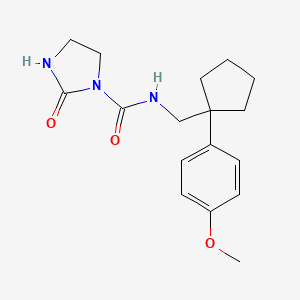
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
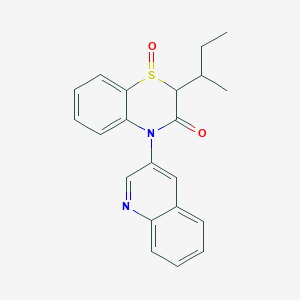


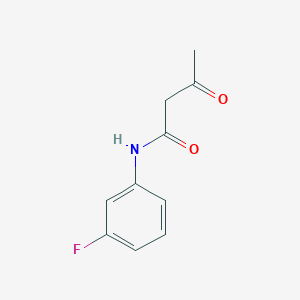
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971245.png)
